Sodium lauroyl aspartate
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Overview
Description
Sodium lauroyl aspartate is a compound widely used in the cosmetic and personal care industry. It is a surfactant derived from the amino acid aspartic acid and lauric acid. This compound is known for its mildness and compatibility with the skin, making it a popular ingredient in various cleansing and conditioning products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lauroyl aspartate is synthesized through the acylation of aspartic acid with lauric acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature conditions to ensure the formation of the desired product. The process can be summarized as follows:
Aspartic Acid and Lauric Acid Reaction: Aspartic acid is reacted with lauric acid in the presence of a catalyst.
Neutralization: The resulting product is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The steps include:
Mixing and Heating: Aspartic acid and lauric acid are mixed in a reactor and heated to the desired temperature.
Catalysis: A catalyst is added to facilitate the reaction.
Neutralization and Purification: The product is neutralized with sodium hydroxide and purified to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium lauroyl aspartate primarily undergoes reactions typical of surfactants, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to release aspartic acid and lauric acid.
Oxidation and Reduction: It is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Substitution: Strong acids or bases, elevated temperatures.
Major Products Formed:
Hydrolysis: Aspartic acid and lauric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium lauroyl aspartate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a mild detergent.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and mildness.
Industry: Widely used in the formulation of personal care products such as shampoos, conditioners, and facial cleansers
Mechanism of Action
Sodium lauroyl aspartate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of ingredients. This property makes it effective in cleansing and conditioning applications. The molecular targets include the lipid bilayers of cell membranes, where it can disrupt the membrane structure to enhance the penetration of other ingredients .
Comparison with Similar Compounds
Sodium lauroyl lactylate: Another mild surfactant used in personal care products. It is derived from lactic acid and lauric acid.
Sodium lauroyl glutamate: A surfactant derived from glutamic acid and lauric acid, known for its mildness and skin compatibility
Comparison:
Mildness: Sodium lauroyl aspartate is comparable to sodium lauroyl lactylate and sodium lauroyl glutamate in terms of mildness and skin compatibility.
Applications: All three compounds are used in personal care products, but this compound is particularly favored for its excellent cleansing properties.
Uniqueness: this compound stands out due to its specific combination of aspartic acid and lauric acid, which provides a unique balance of cleansing and conditioning properties
Properties
Molecular Formula |
C16H27NNa2O5 |
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Molecular Weight |
359.37 g/mol |
IUPAC Name |
disodium;2-(dodecanoylamino)butanedioate |
InChI |
InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChI Key |
WUIVWRSHESPBPX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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